molecular formula C20H23N3O3S B2743529 4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide CAS No. 1021137-06-3

4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide

Cat. No.: B2743529
CAS No.: 1021137-06-3
M. Wt: 385.48
InChI Key: TUVCOEUQKGPMHH-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core with acetamido and benzylthio substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-acetamidobenzoic acid with 2-(2-(benzylthio)acetamido)ethylamine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of both acetamido and benzylthio groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-acetamido-N-[2-[(2-benzylsulfanylacetyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-15(24)23-18-9-7-17(8-10-18)20(26)22-12-11-21-19(25)14-27-13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVCOEUQKGPMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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